molecular formula C8H6Cl2F3NO B019674 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate CAS No. 173676-59-0

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate

Cat. No.: B019674
CAS No.: 173676-59-0
M. Wt: 260.04 g/mol
InChI Key: PNLSPSLPBVQWAB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral therapy.

Mode of Action

The compound interacts with the HIV-1 RT enzyme, inhibiting its function . .

Result of Action

The inhibition of the HIV-1 RT enzyme by this compound results in a decrease in the replication of the HIV virus . This can lead to a reduction in the viral load in the body, slowing the progression of the disease.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Chemical Reactions Analysis

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include acyl chlorides, trifluoroacetyl chloride, and Lewis acids like zinc chloride and aluminum trichloride . The major products formed from these reactions are intermediates that can be further processed into pharmaceuticals .

Properties

CAS No.

173676-59-0

Molecular Formula

C8H6Cl2F3NO

Molecular Weight

260.04 g/mol

IUPAC Name

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone;hydrochloride

InChI

InChI=1S/C8H5ClF3NO.ClH/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12;/h1-3H,13H2;1H

InChI Key

PNLSPSLPBVQWAB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)[NH3+].[Cl-]

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)N.Cl

Pictograms

Corrosive

Synonyms

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoro-ethanone Hydrochloride Hydrate; _x000B_4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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